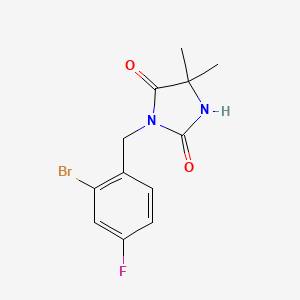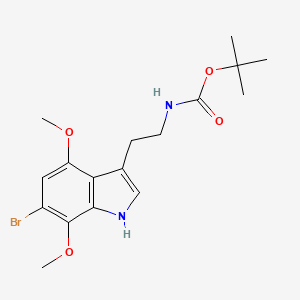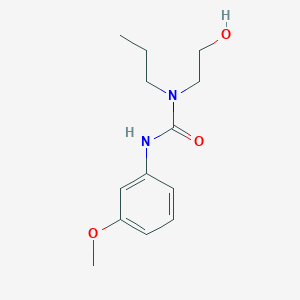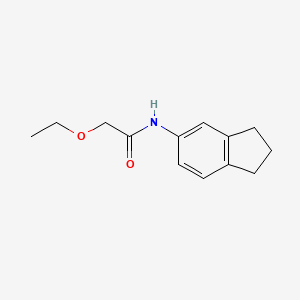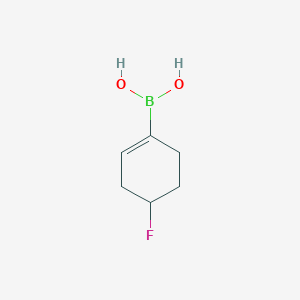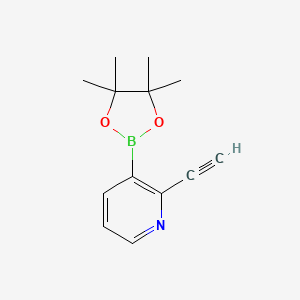![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyclohexylphenyl)carbonyl]valine is an organic compound that belongs to the class of amides It is characterized by the presence of a valine moiety linked to a 4-cyclohexylphenyl group through a carbonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexylphenyl)carbonyl]valine typically involves the reaction of 4-cyclohexylbenzoyl chloride with valine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-cyclohexylbenzoyl chloride: This is achieved by reacting 4-cyclohexylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The 4-cyclohexylbenzoyl chloride is then reacted with valine in the presence of a base such as triethylamine (Et₃N) or pyridine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-cyclohexylphenyl)carbonyl]valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyclohexylphenyl)carbonyl]valine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-cyclohexylphenyl)carbonyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(4-cyclohexylphenyl)carbonyl]valine can be compared with other similar compounds, such as:
N-[(4-hexylphenyl)carbonyl]valine: Similar structure but with a hexyl group instead of a cyclohexyl group.
N-[(4-methylphenyl)carbonyl]valine: Contains a methyl group instead of a cyclohexyl group.
N-[(4-bromophenyl)carbonyl]valine: Features a bromine atom in place of the cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H25NO3 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)



